molecular formula C18H11F B1630170 3-Fluorochrysene CAS No. 36288-22-9

3-Fluorochrysene

Cat. No. B1630170
CAS RN: 36288-22-9
M. Wt: 246.3 g/mol
InChI Key: MUIBVBFEZPCUGU-UHFFFAOYSA-N
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Description

3-Fluorochrysene is a chemical compound used for experimental and research purposes . It is a fluorinated derivative of chrysene .

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • The study by Banerjee et al. (2016) discusses the synthesis of regiospecifically fluorinated polycyclic aromatic hydrocarbons, including 3-Fluorochrysene. They describe a process involving Julia-Kocienski olefination and oxidative photocyclization, highlighting the impact of fluorine atom substitution on the molecular shape of these compounds.
  • Materials Science and Engineering:

    • Research by Fei et al. (2015) explores the influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes, which includes derivatives of 3-Fluorochrysene. They found that fluorination leads to increased polymer ionization potential and enhanced aggregation tendency in solution, suggesting potential applications in materials science, particularly in electronics.
  • Environmental and Greenhouse Gas Research:

    • In the context of environmental science, Prakash et al. (2012) have studied the use of fluoroform (CF3H), a by-product from the manufacture of fluorocarbon-based materials, which includes the family of fluorochrysenes. Their research focuses on the direct nucleophilic trifluoromethylation using CF3H, which has implications in reducing greenhouse gas emissions from industrial processes involving fluorinated compounds.
  • Analytical and Environmental Chemistry:

    • The study by Lutnaes et al. (2005) offers a detailed characterization of monofluorinated polycyclic aromatic compounds, including 3-Fluorochrysene, using NMR spectroscopy. This research is significant for understanding the physicochemical properties of these compounds, which is crucial in analytical and environmental chemistry.
  • Organic Chemistry and Fluorine Chemistry:

    • Research by Amii & Uneyama (2009) covers the broader field of C-F bond activation in organic synthesis, which is relevant to the synthesis and modification of compounds like 3-Fluorochrysene. This research provides insight into the methods and applications of fluoroorganic compounds in various chemical industries.

properties

IUPAC Name

3-fluorochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIBVBFEZPCUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631463
Record name 3-Fluorochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorochrysene

CAS RN

36288-22-9
Record name 3-Fluorochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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